

Application Note: ^1H and ^{13}C NMR Characterization of Ethyl 4-amino-3-hydroxybenzoate

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Compound of Interest

Compound Name: Ethyl 4-amino-3-hydroxybenzoate

Cat. No.: B153311

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and predicted nuclear magnetic resonance (NMR) spectral data for the characterization of **Ethyl 4-amino-3-hydroxybenzoate**. Due to the absence of direct experimental NMR data in publicly available literature, the ^1H and ^{13}C NMR data presented herein are predicted based on the analysis of structurally analogous compounds. This information is intended to serve as a reference for the identification and structural elucidation of this compound.

Introduction

Ethyl 4-amino-3-hydroxybenzoate is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its structure incorporates an ethyl ester, an amino group, and a hydroxyl group on a benzene ring, which can lead to a range of biological activities and chemical properties. Accurate structural characterization is crucial for its development and application. NMR spectroscopy is an essential analytical technique for the unambiguous determination of molecular structures. This application note outlines the predicted ^1H and ^{13}C NMR spectral characteristics of **Ethyl 4-amino-3-hydroxybenzoate** and provides a standard protocol for its NMR analysis.

Predicted NMR Spectral Data

The following tables summarize the predicted ^1H and ^{13}C NMR data for **Ethyl 4-amino-3-hydroxybenzoate**. These predictions are derived from the known spectral data of analogous compounds, including 4-aminosalicylic acid, ethyl 4-aminobenzoate, and general substituent effects on benzene rings. The numbering of the atoms corresponds to the structure shown in Figure 1.

Table 1: Predicted ^1H NMR Spectral Data for **Ethyl 4-amino-3-hydroxybenzoate** (in DMSO-d_6)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
~7.46	d	~2.1	1H	H-2
~6.83	dd	~8.3, ~2.1	1H	H-6
~6.68	d	~8.3	1H	H-5
~4.20	q	7.1	2H	H-8
~1.26	t	7.1	3H	H-9
(broad)	s	-	2H	-NH ₂
(broad)	s	-	1H	-OH

Table 2: Predicted ^{13}C NMR Spectral Data for **Ethyl 4-amino-3-hydroxybenzoate** (in DMSO-d_6)

Chemical Shift (δ) ppm	Assignment
~166.0	C-7
~148.0	C-3
~142.0	C-4
~122.0	C-6
~117.0	C-1
~115.0	C-2
~113.0	C-5
~60.0	C-8
~14.5	C-9

Experimental Protocols

This section details the recommended experimental procedure for acquiring ^1H and ^{13}C NMR spectra of **Ethyl 4-amino-3-hydroxybenzoate**.

1. Sample Preparation

- Weigh approximately 10-20 mg of **Ethyl 4-amino-3-hydroxybenzoate** for ^1H NMR, and 50-100 mg for ^{13}C NMR, into a clean, dry vial.
- Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d_6). Other deuterated solvents such as methanol- d_4 or acetone- d_6 may also be suitable depending on the sample's solubility.
- Gently agitate the vial to ensure the sample is completely dissolved.
- Using a Pasteur pipette with a cotton wool filter, transfer the solution into a 5 mm NMR tube.
- Cap the NMR tube securely.

2. ^1H NMR Spectroscopy

- Instrument: A 400 MHz (or higher) NMR spectrometer.
- Solvent: DMSO-d₆
- Temperature: 298 K
- Pulse Program: Standard single-pulse sequence.
- Acquisition Parameters:
 - Spectral Width: -2 to 12 ppm
 - Acquisition Time: ~4 seconds
 - Relaxation Delay: 1 second
 - Number of Scans: 16-32
- Processing:
 - Apply a Fourier transform to the Free Induction Decay (FID).
 - Phase correct the spectrum.
 - Calibrate the spectrum by setting the residual DMSO solvent peak to 2.50 ppm.
 - Integrate the signals.

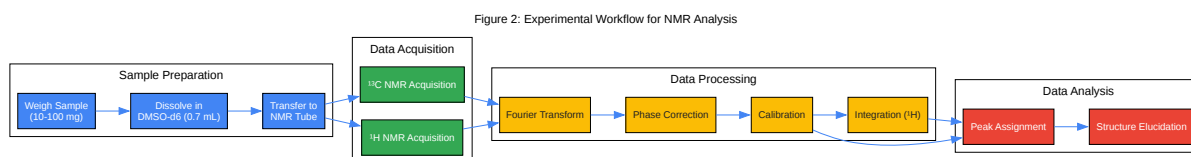
3. ¹³C NMR Spectroscopy

- Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
- Solvent: DMSO-d₆
- Temperature: 298 K
- Pulse Program: Standard proton-decoupled pulse sequence.
- Acquisition Parameters:

- Spectral Width: 0 to 200 ppm
- Acquisition Time: ~1-2 seconds
- Relaxation Delay: 2 seconds
- Number of Scans: 1024 or more, depending on sample concentration.
- Processing:
 - Apply a Fourier transform to the FID.
 - Phase correct the spectrum.
 - Calibrate the spectrum by setting the DMSO-d₆ solvent peak to 39.52 ppm.

Visualizations

The following diagrams illustrate the molecular structure and the experimental workflow for the NMR analysis of **Ethyl 4-amino-3-hydroxybenzoate**.



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